molecular formula C15H16N2O3 B8111357 1-(2-Methoxyethyl)-4-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid

1-(2-Methoxyethyl)-4-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid

Cat. No.: B8111357
M. Wt: 272.30 g/mol
InChI Key: AQEAJIHXZZJQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxyethyl)-4-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds significant promise in various fields of scientific research.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-4-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

1-(2-Methoxyethyl)-4-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-4-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

1-(2-Methoxyethyl)-4-Methyl-1,4-Dihydropyrrolo[3,2-B]Indole-2-Carboxylic Acid can be compared with other indole derivatives such as:

    Indole-3-Acetic Acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug.

    Serotonin: A neurotransmitter involved in mood regulation.

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2-methoxyethyl)-4-methylpyrrolo[3,2-b]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-16-11-6-4-3-5-10(11)14-12(16)9-13(15(18)19)17(14)7-8-20-2/h3-6,9H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEAJIHXZZJQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C=C(N3CCOC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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